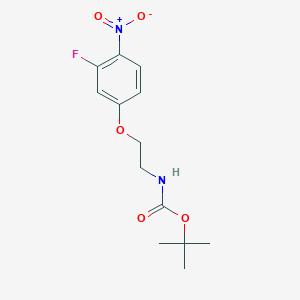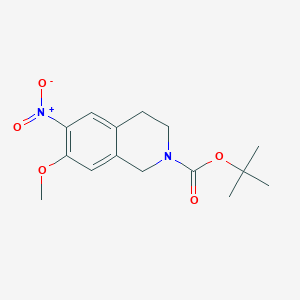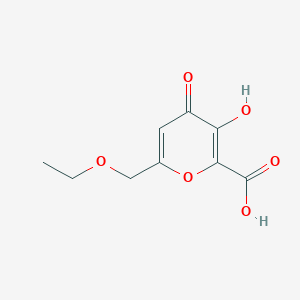
1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide is a chemical compound belonging to the class of benzothiazinones This compound is characterized by a benzene ring fused to a thiazine ring, with a propyl group attached at the third position and two dioxide groups at the second and second prime positions
準備方法
Synthetic Routes and Reaction Conditions: 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone can lead to the formation of the benzothiazinone ring system. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions: 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dioxide groups to sulfides or thiols.
Substitution: The propyl group or other substituents on the benzene ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
科学的研究の応用
1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.
作用機序
The mechanism by which 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The compound’s molecular targets and pathways involved can vary, but it often involves binding to active sites or interacting with key functional groups within the target molecules.
類似化合物との比較
1H-2,3-Benzothiazin-4(3H)-one, 3-methyl-, 2,2-dioxide: Similar structure but with a methyl group instead of a propyl group.
1H-2,3-Benzothiazin-4(3H)-one, 3-ethyl-, 2,2-dioxide: Similar structure but with an ethyl group instead of a propyl group.
1H-2,3-Benzothiazin-4(3H)-one, 3-butyl-, 2,2-dioxide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 1H-2,3-Benzothiazin-4(3H)-one, 3-propyl-, 2,2-dioxide is unique due to its specific propyl substitution, which can influence its chemical reactivity, physical properties, and potential applications. The presence of the propyl group may affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, ethyl, and butyl analogs.
特性
CAS番号 |
31848-35-8 |
|---|---|
分子式 |
C11H13NO3S |
分子量 |
239.29 g/mol |
IUPAC名 |
2,2-dioxo-3-propyl-1H-2λ6,3-benzothiazin-4-one |
InChI |
InChI=1S/C11H13NO3S/c1-2-7-12-11(13)10-6-4-3-5-9(10)8-16(12,14)15/h3-6H,2,7-8H2,1H3 |
InChIキー |
CYJSGRCJQDNYER-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2=CC=CC=C2CS1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


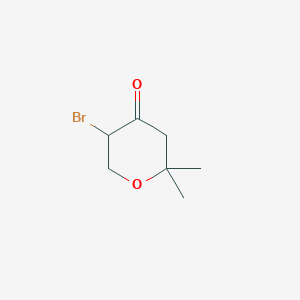
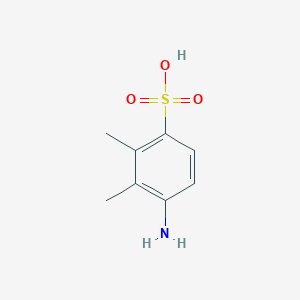
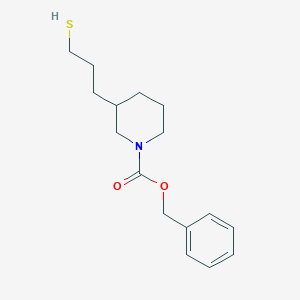
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)


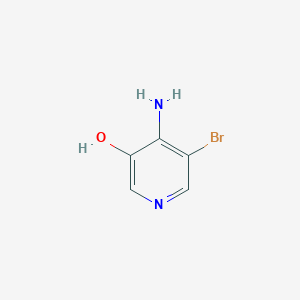

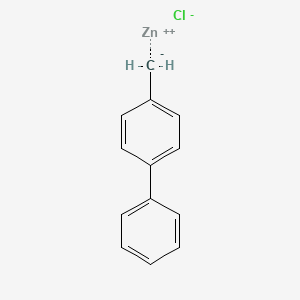
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
